5,6Beta-Dihydro PGI2
Overview
Description
5,6Beta-Dihydro PGI2, also known as 6beta-Prostaglandin I1, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20-carbon skeleton that also contains a five-member ring. Prostaglandins are biologically active compounds that play a crucial role in various physiological processes, including inflammation, blood flow, and the formation of blood clots .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6Beta-Dihydro PGI2 involves the hydrogenation of prostacyclin (PGI2). The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions include maintaining a specific temperature and pressure to ensure the selective reduction of the double bond in the prostacyclin molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to achieve efficient and scalable production. The purity of the final product is ensured through rigorous purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5,6Beta-Dihydro PGI2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Further reduction of the compound can lead to the formation of more saturated analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Various reagents such as halogens, acids, and bases can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various prostaglandin analogs with different degrees of saturation and functional group modifications. These products can exhibit unique biological activities and are often studied for their potential therapeutic applications .
Scientific Research Applications
5,6Beta-Dihydro PGI2 has been extensively studied for its biological activity and potential therapeutic applications. Some of its key applications include:
Cardiovascular Research: The compound is a potent vasodilator and inhibitor of platelet aggregation, making it a promising candidate for the treatment of cardiovascular diseases such as hypertension and thrombosis.
Inflammation and Pain Management: Due to its anti-inflammatory properties, this compound is studied for its potential use in managing inflammatory conditions and pain.
Pharmaceutical Development: This compound and its analogs are explored for their potential as therapeutic agents in various pharmaceutical formulations.
Mechanism of Action
5,6Beta-Dihydro PGI2 exerts its effects primarily through the activation of prostacyclin receptors on the surface of target cells. These receptors are G protein-coupled receptors that, upon activation, initiate a signaling cascade involving the production of cyclic adenosine monophosphate (cAMP). This leads to various cellular responses, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects .
The compound also interacts with other molecular targets and pathways, such as the inhibition of thromboxane A2, which is a potent vasoconstrictor and promoter of platelet aggregation. This dual action helps maintain cardiovascular homeostasis and prevents the formation of blood clots .
Comparison with Similar Compounds
Similar Compounds
Prostacyclin (PGI2): The parent compound of 5,6Beta-Dihydro PGI2, known for its potent vasodilatory and anti-platelet aggregation properties.
6-Keto-Prostaglandin F1α: A metabolite of prostacyclin with similar but less potent biological activities.
Prostaglandin E1 (PGE1): Another prostaglandin analog with vasodilatory and anti-inflammatory properties.
Uniqueness
This compound is unique due to its enhanced stability compared to prostacyclin (PGI2). The hydrogenation of the double bond in prostacyclin results in a more stable compound that retains the biological activities of the parent compound. This makes this compound a valuable compound for therapeutic applications where stability is crucial .
Properties
IUPAC Name |
5-[(2S,3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h10-11,14-19,21-22H,2-9,12-13H2,1H3,(H,23,24)/b11-10+/t14-,15-,16+,17+,18+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJADQDXZYFCVHV-CBIPHORWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C2CC(OC2CC1O)CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]2C[C@@H](O[C@H]2C[C@H]1O)CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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